5-bromo-2,4-dichloro-1,3-thiazole
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Overview
Description
5-Bromo-2,4-dichloro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dichloro-1,3-thiazole typically involves the bromination and chlorination of thiazole derivatives. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of cuprous bromide in hydrobromic acid, followed by diazotization and subsequent bromination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dichloro-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine or chlorine positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, cuprous bromide, and hydrogenation catalysts such as spongy nickel. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Bromo-2,4-dichloro-1,3-thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is used in the development of agrochemicals such as pesticides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-bromo-2,4-dichloro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-2,4-dichloro-1,3-thiazole include other halogenated thiazoles such as:
- 5-Bromo-2-chloro-1,3-thiazole
- 2,4-Dichloro-1,3-thiazole
- 5-Bromo-1,3-thiazole
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of bromine and chlorine substituents, which can impart distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of specialized pharmaceuticals and advanced materials .
Properties
IUPAC Name |
5-bromo-2,4-dichloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrCl2NS/c4-1-2(5)7-3(6)8-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWJHQWLNFDPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrCl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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